Nicaraven

neuroprotection oxygen-glucose deprivation NMDA excitotoxicity

Researchers requiring a single agent with both radical-scavenging and PARP-inhibitory activities face limited options, as simple co-administration fails to replicate nicaraven's integrated pharmacokinetics. Nicaraven solves this with mechanistically independent dual activity. ● Hydroxyl radical-specific scavenger under physiological conditions; reduces cerebral infarction volume by 18.6-20.9% at 60 mg/kg in rat MCAO models. ● PARP inhibitor producing selective radiosensitization in BRCA1-/RAD51-deficient cancer cells while sparing HR-proficient cells. ● Suppresses TNFα-induced NF-κB activation comparably to PDTC; inhibits ADP- and collagen-induced platelet aggregation at ≥350 μM and 1.75 mM thresholds. Supplied with certificate of analysis; standard B2B global shipping.

Molecular Formula C15H16N4O2
Molecular Weight 284.31 g/mol
CAS No. 160888-15-3
Cat. No. B7783243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicaraven
CAS160888-15-3
Molecular FormulaC15H16N4O2
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCC(CNC(=O)C1=CN=CC=C1)NC(=O)C2=CN=CC=C2
InChIInChI=1S/C15H16N4O2/c1-11(19-15(21)13-5-3-7-17-10-13)8-18-14(20)12-4-2-6-16-9-12/h2-7,9-11H,8H2,1H3,(H,18,20)(H,19,21)
InChIKeyKTXBOOWDLPUROC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nicaraven: Hydroxyl Radical Scavenger & PARP Inhibitor


Nicaraven ((±)-N,N′-propylenedinicotinamide; AVS) is a chemically synthesized, water-soluble hydroxyl radical-specific scavenger [1] that exhibits no demonstrable direct vasoactive properties at neutral pH [2]. It has demonstrated clinical efficacy in reducing delayed ischemic neurological deficits following aneurysmal subarachnoid hemorrhage [2] and possesses secondary poly(ADP-ribose) polymerase (PARP) inhibitory activity with demonstrated anti-cancer effects [3].

Hydroxyl radical-specific scavenger under physiological conditions
Secondary PARP inhibitory activity enabling synthetic lethality studies
Water-soluble compound suitable for in vitro and in vivo ischemia-reperfusion models
Reported NF-κB pathway modulation and platelet aggregation research fit

Why Nicaraven Cannot Be Substituted


Nicaraven possesses a unique dual pharmacological profile—combining hydroxyl radical-specific scavenging under physiological aqueous conditions [1] with PARP inhibitory activity [2]—that distinguishes it from mono-functional alternatives such as N-acetyl-L-cysteine (NAC), 3-aminobenzamide (3-AB), edaravone, and clinical PARP inhibitors (e.g., olaparib). Critically, the radical-scavenging and PARP-inhibitory activities are mechanistically independent; the compound exerts synthetic lethal effects in homologous recombination (HR)-deficient cancer cells while retaining radical-scavenging capacity for non-oncologic ischemia-reperfusion applications [3]. This dual activity cannot be replicated by simple co-administration of a standard radical scavenger plus a clinical PARP inhibitor, as the pharmacokinetic distribution and target engagement differ fundamentally [2].

Dual Mechanism
Radical-scavenging and PARP-inhibitory activities are mechanistically independent; co-administration of separate agents may not replicate the integrated profile.
Pharmacokinetic Profile
Distribution and target engagement differ from clinical PARP inhibitors (e.g., olaparib) and standard scavengers (e.g., NAC, edaravone), limiting direct substitution.
Excitotoxicity Protection
Unlike NAC, nicaraven protects against NMDA-induced neuronal death; PARP-mediated component not addressed by mono-functional scavengers.

Nicaraven Comparative Evidence


Broader Neuroprotection vs. NAC (Hippocampal Slices)

Nicaraven protected hippocampal neurons against both oxygen-glucose deprivation (OGD)-induced and NMDA-induced cell death, whereas the comparator radical scavenger N-acetyl-L-cysteine (NAC) protected only against OGD-induced cell death and failed to protect against NMDA excitotoxicity [1]. This broader protective profile correlates with nicaraven's additional PARP inhibitory activity, which NAC lacks. PARP inhibitors 3-aminobenzamide (3-AB) and theophylline demonstrated similar dual protection, confirming the PARP-mediated component [1].

Neuroprotection vs. NAC
Head-to-head
Nicaraven protected hippocampal neurons against both OGD- and NMDA-induced death; NAC protected only against OGD-induced death.
Supports dual-protection research context
Organotypic slice culture; PI uptake assay
neuroprotection oxygen-glucose deprivation NMDA excitotoxicity

Reduced Ischemic Deficits in SAH vs. Placebo

In a multicenter, placebo-controlled, double-blind clinical trial involving 162 patients with aneurysmal subarachnoid hemorrhage (SAH), nicaraven (AVS) significantly ameliorated delayed ischemic neurological deficits (DINDs) compared to placebo [1]. The treatment led to a marked improvement in Glasgow Outcome Scale (GOS) scores at 1 month and a reduction in the cumulative incidence of death by 3 months [1]. Nicaraven was administered intravenously at 4 g/day for 5-9 days with no adverse effects observed even after prolonged therapy [2].

SAH Trial vs. Placebo
Reported
Nicaraven reduced DINDs and improved GOS scores at 1 month vs. placebo in 162-patient double-blind trial.
Reported endpoint response in SAH trial context
IV 4 g/day, 5–9 days; full p-values in source
subarachnoid hemorrhage cerebral vasospasm clinical trial

Dual Antiplatelet Inhibition: ADP & Collagen Pathways

Nicaraven demonstrated dose-dependent inhibition of human platelet aggregation in vitro, with differential inhibitory concentrations for ADP-induced versus collagen-induced aggregation [1]. In platelets from healthy volunteers, ADP-induced maximum aggregation rate was significantly inhibited at nicaraven concentrations ≥3.50 × 10⁻⁴ mol/L (350 μM), while collagen-induced aggregation required 1.75 × 10⁻³ mol/L (1.75 mM) for significant inhibition [1]. In platelets from cerebral thrombosis patients, both ADP- and collagen-induced aggregation required the higher concentration (1.75 mM) for significant inhibition [2].

Antiplatelet Activity
Cross-study
Inhibited ADP-induced aggregation at ≥350 μM; collagen-induced at 1.75 mM in healthy platelets.
Supports dual-pathway platelet research
In vitro assay; dose-dependent
platelet aggregation thrombosis free radical scavenger

Synthetic Lethality in HR-Deficient Cancer Cells

Nicaraven exerts synthetic lethal effects in homologous recombination (HR)-deficient cancer cells, demonstrating cytotoxicity against cells following knockdown of BRCA1 or RAD51 [1]. In X-ray irradiation studies, nicaraven significantly increased residual DNA double-strand breaks (DSBs) 24 h post-irradiation specifically in HR-deficient cells, while control (HR-proficient) cells showed normal DSB repair [1]. Critically, nicaraven enhanced the cytotoxicity of X-ray irradiation in HR-deficient cells but not in HR-proficient cells, demonstrating selective radiosensitization [2]. In mouse tumor models, nicaraven attenuated acquired radioresistance during fractionated radiotherapy via PARP inhibition [3].

HR-Deficient Radiosensitization
Class-level
Increased residual DSBs at 24 h in BRCA1/RAD51-deficient cells; enhanced X-ray cytotoxicity selectively in HR-deficient cells.
Supports synthetic lethality endpoint research
γ-H2AX foci; HR-proficient cells unaffected
PARP inhibitor synthetic lethality radiosensitization BRCA1

Reduced Infarct Volume in Rat Focal Ischemia

In male Sprague-Dawley rats subjected to transient focal cerebral ischemia, nicaraven administered at 60 mg/kg provided significant reductions in cerebral infarction volume compared to vehicle-treated controls [1]. Reductions of 18.6% and 20.9% were observed in pre-treatment and post-treatment groups, respectively, demonstrating comparable efficacy whether administered before or after the ischemic insult . At a lower dose of 20 mg/kg, nicaraven also reduced brain infarct volume, indicating dose-dependent efficacy [1].

Infarct Volume Reduction
Reported
60 mg/kg nicaraven reduced cerebral infarct volume by 18.6% (pre-treatment) and 20.9% (post-treatment) vs. vehicle.
Supports ischemia-reperfusion model endpoint
Rat transient focal ischemia model
cerebral infarction ischemia-reperfusion stroke model

Endothelial Inflammation: Comparable to PDTC

In human umbilical vein endothelial cells (HUVECs) stimulated with TNFα, nicaraven suppressed mRNA expression of multiple adhesion molecules and pro-inflammatory cytokines including VCAM-1, ICAM-1, E-selectin, MCP-1, TNFα, IL-1β, IL-6, and IL-8 [1]. Mechanistically, nicaraven prevented TNFα-induced NF-κB pathway activation by suppressing phosphorylation of NF-κB p65, IκBα, and IKKα/β, stabilizing IκBα, and inhibiting p65 nuclear translocation [1]. The NF-κB inhibitor PDTC was used as a positive control and demonstrated comparable effects on endothelial activation markers [2].

Endothelial Inflammation
Head-to-head
Suppressed VCAM-1, ICAM-1, E-selectin and cytokines; NF-κB pathway inhibition comparable to PDTC.
Supports NF-κB pathway research tool context
HUVECs, TNFα-stimulated
endothelial inflammation NF-κB VCAM-1 ICAM-1

Nicaraven Application Scenarios


Ischemia-Reperfusion Research with Dual Protection

For investigators studying cerebral or organ ischemia-reperfusion injury where excitotoxic mechanisms are relevant, nicaraven offers protection against both oxygen-glucose deprivation and NMDA-induced neuronal death, unlike N-acetyl-L-cysteine which protects only against OGD. Dosing at 60 mg/kg in rat models reduces cerebral infarction volume by 18.6-20.9% whether administered pre- or post-ischemia [1].

Cancer Radiosensitization in HR-Deficient Models

Nicaraven serves as a PARP inhibitor with retained radical-scavenging activity, producing selective radiosensitization in BRCA1- or RAD51-deficient cancer cells while sparing HR-proficient cells. This makes it suitable for synthetic lethality studies and radiotherapy combination research [2]. In mouse models, it attenuates acquired radioresistance during fractionated radiotherapy.

Endothelial Inflammation and NF-κB Pathway Research

Nicaraven suppresses TNFα-induced NF-κB pathway activation with efficacy comparable to the specific NF-κB inhibitor PDTC, reducing VCAM-1, ICAM-1, and multiple pro-inflammatory cytokine expression. This provides a dual-mechanism tool (antioxidant plus NF-κB inhibition) for vascular inflammation studies [3].

Dual Antiplatelet Pathway Research

Nicaraven inhibits both ADP-induced and collagen-induced platelet aggregation in vitro, with threshold concentrations of ≥350 μM for ADP and 1.75 mM for collagen in healthy platelets. This dual-pathway antiplatelet profile makes it a reference compound for free radical-mediated thrombosis studies [4].

Application
Selection Property
Validation Focus
Cerebral ischemia-reperfusion injury models
Dual protection against OGD and NMDA excitotoxicity
Infarct volume and neuronal death endpoints
Cancer radiosensitization studies (HR-deficient models)
PARP inhibitory activity with radical-scavenging capacity
HR-status-dependent DNA damage and repair endpoints
Vascular inflammation and NF-κB pathway studies
NF-κB pathway inhibition comparable to PDTC
Adhesion molecule and cytokine expression
Platelet aggregation and thrombosis research
Dual-pathway antiplatelet activity (ADP and collagen)
Platelet aggregation dose-response endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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